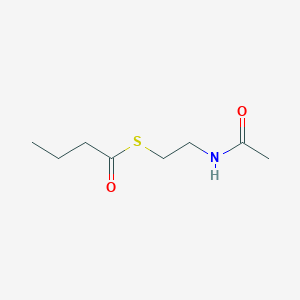
S-(2-Acetamidoethyl) butanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Acetamidoethyl) butanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) butanethioate typically involves the reaction of N-acetylcysteamine with butyric anhydride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is extracted using ether .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques to ensure the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-Acetamidoethyl) butanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-Acetamidoethyl) butanethioate is used as a building block in organic synthesis. It can be used to introduce thioester functionality into larger molecules, which can then undergo further chemical transformations.
Biology: In biological research, thioesters like this compound are used in the study of enzyme mechanisms, particularly those involving thioesterases and other sulfur-containing enzymes.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials that require thioester functionality.
Wirkmechanismus
The mechanism of action of S-(2-Acetamidoethyl) butanethioate involves its interaction with enzymes that recognize thioester substrates. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity. The molecular targets include thioesterases and other enzymes involved in fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
- S-(2-Acetamidoethyl) ethanethioate
- S-(2-Acetamidoethyl) hexanethioate
- S-(2-Acetamidoethyl) (2E)-2-butenethioate
Comparison: S-(2-Acetamidoethyl) butanethioate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction with enzymes, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
68231-66-3 |
|---|---|
Molekularformel |
C8H15NO2S |
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
S-(2-acetamidoethyl) butanethioate |
InChI |
InChI=1S/C8H15NO2S/c1-3-4-8(11)12-6-5-9-7(2)10/h3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
YHZLJUUTBUHPND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)SCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
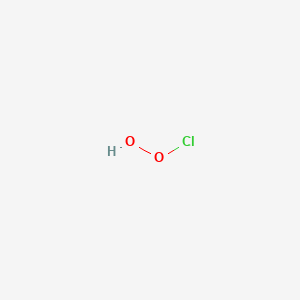
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
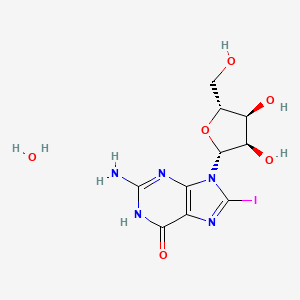
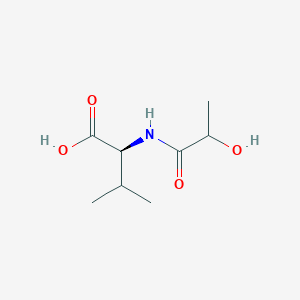
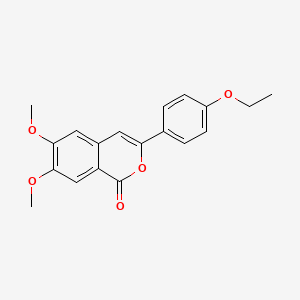
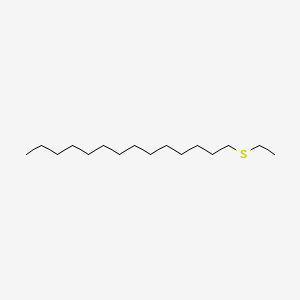
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
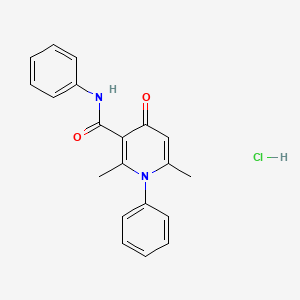
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
